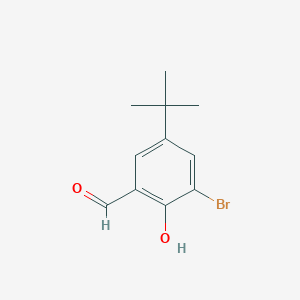

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

概要

説明

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (C₁₁H₁₃BrO₂; molar mass: 257.11 g/mol) is a substituted salicylaldehyde derivative characterized by a bromine atom at position 3, a tert-butyl group at position 5, and a hydroxyl group at position 2 (ortho to the aldehyde) . Its synthesis involves a modified Riemmer-Tiemann reaction starting from 4-tert-butylphenol, sodium hydroxide, chloroform, and bromine, achieving yields of 83–88.2% under optimized conditions (e.g., ethanol solvent, 60°C, 8–10 h reaction time) .

The compound’s crystal structure (orthorhombic, space group Pbca) is stabilized by an intramolecular O—H⋯O hydrogen bond (O⋯O distance: ~2.6 Å), with all non-hydrogen atoms (excluding methyl groups) lying in a common plane (RMS deviation = 0.011 Å) . This planarity and hydrogen-bonding motif are critical for its applications in coordination chemistry and as a precursor for bioactive molecules .

準備方法

Modified Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, traditionally used for formylating phenols, has been adapted for synthesizing 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde through sequential formylation and bromination steps .

Reaction Protocol

The synthesis begins with 4-tert-butyl phenol as the starting material. In a typical procedure, 15 g of 4-tert-butyl phenol is dissolved in an aqueous sodium hydroxide solution (60 g NaOH in 80 mL H₂O) at 60–65°C . Chloroform (30 mL) is introduced incrementally, initiating the formylation reaction. After one hour, the intermediate 5-tert-butyl-2-hydroxybenzaldehyde is isolated via suction filtration. Subsequent bromination employs liquid bromine in acetic acid, yielding the title compound with a reported efficiency of 83% .

Critical Parameters

-

Temperature Control : Maintaining the reaction at 60–65°C ensures optimal formylation while minimizing side reactions.

-

Bromination Conditions : Excess bromine in acetic acid facilitates electrophilic aromatic substitution at the para position relative to the hydroxyl group. Steric hindrance from the tert-butyl group directs bromination to the third position .

Characterization and Validation

The product’s structure is confirmed via single-crystal X-ray diffraction, revealing a planar aromatic system stabilized by an intramolecular O–H⋯O hydrogen bond between the hydroxyl and aldehyde groups . Key crystallographic data include:

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 9.9727 Å, b = 12.174 Å, c = 18.558 Å |

| R.M.S. Deviation | 0.011 Å (non-methyl atoms) |

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further validate thermal stability up to 200°C .

Bromination Using Tetra-n-Butylammonium Tribromide (TBABr₃)

A modern alternative employs TBABr₃ as a brominating agent, offering improved selectivity and reduced toxicity compared to molecular bromine .

Synthetic Procedure

In this method, 5-tert-butyl-2-hydroxybenzaldehyde (10 mmol) is dissolved in dichloromethane (DCM) under inert atmosphere. TBABr₃ (30 mmol) is added gradually, and the mixture is stirred at room temperature for 3 hours . Work-up involves extraction with ethyl acetate, followed by sequential washes with 1 M HCl and brine. Purification via silica gel chromatography affords the product in 90.8% yield .

Advantages Over Classical Bromination

-

Controlled Reactivity : TBABr₃ acts as a stabilized bromine source, reducing over-bromination risks.

-

Solvent Flexibility : Reactions proceed efficiently in DCM, THF, or acetonitrile.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 256.010 (calc. for C₁₁H₁₃BrO₂) .

Alternative Methodologies from Peer-Reviewed Literature

Suzuki-Miyaura Cross-Coupling Approach

Lam et al. (1996) report a palladium-catalyzed coupling strategy, where 3-bromo-5-tert-butyl-2-methoxybenzaldehyde undergoes demethylation post-coupling to introduce the hydroxyl group . While this method achieves high regioselectivity, the multi-step sequence reduces overall yield (~65%).

Oxidative Bromination

Singer et al. (2003) utilize N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to brominate 5-tert-butyl-2-hydroxybenzaldehyde . This one-pot method simplifies purification but requires stringent moisture control.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Modified Reimer-Tiemann | 83 | >95% | Scalability | Toxic bromine handling |

| TBABr₃ Bromination | 90.8 | >98% | Mild conditions | Cost of TBABr₃ |

| Suzuki Cross-Coupling | 65 | 90% | Regioselectivity | Multi-step synthesis |

| NBS Bromination | 75 | 92% | One-pot procedure | Moisture sensitivity |

Optimization Strategies and Industrial Considerations

Solvent Selection

-

Polar Protic Solvents (e.g., acetic acid): Enhance bromine solubility but may protonate the aldehyde group, reducing reactivity .

-

Aprotic Solvents (e.g., DCM): Improve reaction homogeneity in TBABr₃-based methods .

Catalytic Additives

-

Phase-Transfer Catalysts : Accelerate bromine delivery in biphasic systems.

-

Lewis Acids (e.g., FeCl₃): Polarize Br₂ molecules, enhancing electrophilicity .

Green Chemistry Metrics

化学反応の分析

Types of Reactions

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid.

Reduction: 3-Bromo-5-tert-butyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Material Science: It is used in the development of new materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and interactions with biological molecules.

作用機序

The mechanism of action of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with enzymes or other biomolecules, affecting their activity and function. The presence of the bromine atom and the hydroxyl group can influence its reactivity and interactions with other molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Key Observations:

Substituent Electronic Effects: The tert-butyl group in the title compound is electron-donating, enhancing the electron density at the aromatic ring and stabilizing the aldehyde group. In contrast, nitro (NO₂) and trifluoromethyl (CF₃) groups (e.g., in 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-bromo-5-(trifluoromethyl)benzaldehyde ) are electron-withdrawing, reducing electron density and altering reactivity in condensation reactions.

Hydrogen Bonding and Planarity: The title compound and 3-bromo-2-hydroxybenzaldehyde both exhibit planar backbones stabilized by intramolecular O—H⋯O bonds.

Synthetic Flexibility: The title compound’s synthesis via the Riemmer-Tiemann reaction contrasts with the microwave-assisted Schiff base formation used for its derivatives (e.g., condensation with 2-aminopyridine yields 72% product under 800 W irradiation) . In comparison, 3-bromo-2-hydroxybenzaldehyde is commercially available, streamlining its use in coordination chemistry .

Physicochemical Properties

Table 2: Crystallographic and Physical Properties

Key Observations:

- The tert-butyl group in the title compound reduces density (1.516 g/cm³) compared to 3-bromo-2-hydroxybenzaldehyde (1.839 g/cm³) due to increased molecular volume .

- Solubility trends correlate with substituent polarity: nitro and hydroxyl groups enhance solubility in polar solvents, while tert-butyl groups favor organic solvents like methanol .

生物活性

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₃BrO₂

Molecular Weight: 243.13 g/mol

Key Functional Groups:

- Bromine atom at the 3-position

- Hydroxy group at the 2-position

- Aldehyde group (-CHO)

The compound's structure contributes to its biological activity, particularly through the presence of the hydroxy and aldehyde groups, which can form hydrogen bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive binding, altering metabolic pathways.

- Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings:

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.

-

Neuroprotective Effects

- Research into the neuroprotective properties of this compound revealed that it could mitigate oxidative stress in neuronal cell lines. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.

-

Pharmacological Applications

- Ongoing investigations are exploring the compound's role in drug formulations aimed at treating conditions associated with inflammation and oxidative stress, particularly in chronic diseases like Alzheimer's and cardiovascular disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a modified Riemmer-Tiemann reaction :

- Step 1 : 4-tert-butyl phenol is treated with NaOH and chloroform at 60–65°C to form 5-tert-butyl-2-hydroxybenzaldehyde.

- Step 2 : Bromination with liquid bromine in acetic acid introduces the bromine substituent at the 3-position, yielding the final product (83% yield). Optimization strategies include monitoring reaction temperature, stepwise addition of reagents, and purity verification via TLC .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR : The aldehyde proton (CHO) appears as a singlet near δ 10.5 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., tert-butyl and bromine groups).

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) are expected. Cross-referencing with NIST Chemistry WebBook data ensures accurate structural confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazards : Eye irritation (Category 2), skin irritation (Category 2), and respiratory sensitization (STOT SE 3).

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 0–6°C is recommended for stability .

Q. What are the common impurities observed during synthesis, and how can they be identified and separated?

- Impurities : Unreacted phenol intermediates or over-brominated byproducts.

- Analysis : TLC (silica gel, ethyl acetate/hexane eluent) and recrystallization in ethanol/water mixtures improve purity .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the crystal packing and supramolecular interactions of this compound?

- Crystal Structure : Orthorhombic system (space group Pbca), with unit cell parameters a = 9.9727 Å, b = 12.174 Å, c = 18.558 Å.

- Packing Effects : The bulky tert-butyl group induces steric hindrance, reducing π-π stacking and favoring hydrogen bonding between hydroxyl and aldehyde groups. This creates a layered molecular arrangement .

Q. What strategies can be employed to mitigate competing side reactions during bromination of 5-tert-butyl-2-hydroxybenzaldehyde?

- Regioselectivity : Bromine in acetic acid selectively targets the para position to the hydroxyl group.

- Side Reactions : Over-bromination is minimized by controlling bromine stoichiometry and reaction time. Alternative solvents (e.g., dichloromethane) may reduce electrophilic substitution at unintended positions .

Q. How can computational chemistry methods be applied to predict the reactivity or electronic properties of this benzaldehyde derivative?

- DFT Studies : Optimize geometry using crystal structure data to calculate frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites.

- Reactivity Insights : Simulate bromination pathways to identify transition states and activation energies .

Q. In the context of coordination chemistry, how does this compound behave as a ligand, and what metal complexes have been reported?

特性

IUPAC Name |

3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTMRJRVZVXKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428274 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-68-3 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。